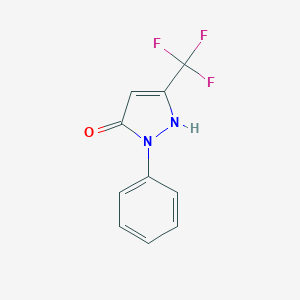

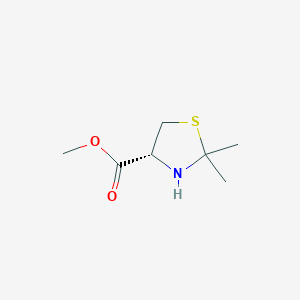

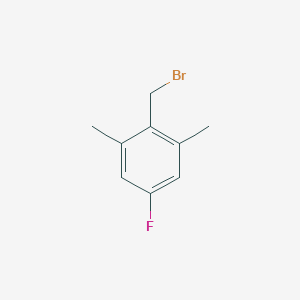

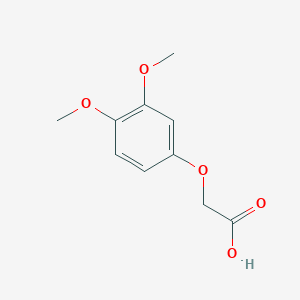

2-(溴甲基)-5-氟-1,3-二甲基苯

描述

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学研究应用

Synthesis of Block Copolymers

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene: can be utilized as an initiator in the synthesis of block copolymers through reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the creation of well-defined polymers with controlled molecular weights and structures, which are essential in developing advanced materials with specific properties .

Organic Building Blocks

This compound serves as a versatile organic building block for the preparation of beta-substituted acrylates. These acrylates are crucial intermediates in synthesizing various polymers, coatings, and adhesives, offering a wide range of applications in material science .

Synthesis of Beta-Lactams

Beta-lactams, a class of antibiotics including penicillins, can be synthesized by cyclization of amides derived from 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene . This process is vital for pharmaceutical research and drug development .

Preparation of Peroxide Initiators

The compound can be used to prepare peroxide initiators, which are essential in initiating vinyl polymerization to obtain block copolymers. These initiators play a significant role in controlling the polymerization process, affecting the molecular weight and dispersity of the resulting polymers .

Fluorination Reactions

In organic synthesis, fluorination reactions are important for introducing fluorine atoms into molecules, which can significantly alter their chemical and physical properties2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene can participate in such reactions to produce fluorinated derivatives with potential applications in medicinal chemistry and agrochemicals .

作用机制

安全和危害

属性

IUPAC Name |

2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFDMAKFLLWGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CBr)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627484 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

CAS RN |

200799-19-5 | |

| Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)

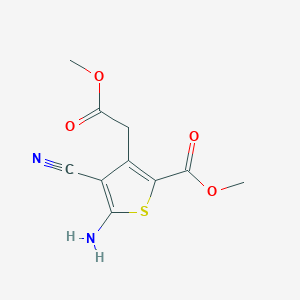

![5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester](/img/structure/B41368.png)